2-Dodecenal

Description

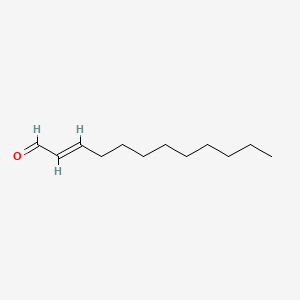

Structure

3D Structure

Properties

IUPAC Name |

(E)-dodec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNZFFBDIMUILS-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051847 | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

73.00 to 74.00 °C. @ 0.50 mm Hg | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.839-0.849 | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20407-84-5, 4826-62-4, 82107-89-9 | |

| Record name | (E)-2-Dodecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20407-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020407845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082107899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D55O81P4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual Nature of (E)-2-Dodecenal in Cilantro: A Technical Guide for Researchers and Drug Development Professionals

Abstract

(E)-2-dodecenal is a pivotal aliphatic aldehyde that defines the characteristic, and often polarizing, aroma of fresh cilantro (Coriandrum sativum L.). While celebrated for its fresh, green, and citrusy notes by many, it is perceived as "soapy" by a subset of the population due to genetic variations in olfactory receptors. Beyond its significant role in sensory science, (E)-2-dodecenal exhibits a range of intriguing biological activities, including potent antimicrobial and antiprotozoal effects, positioning it as a molecule of interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth exploration of the natural occurrence of (E)-2-dodecenal in cilantro, from its biosynthetic origins within the plant's lipid metabolism to validated analytical methodologies for its precise quantification. We will delve into the genetic and environmental factors modulating its concentration, its well-documented sensory impact, and its promising pharmacological properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this multifaceted natural compound.

Introduction: The Chemistry of a Controversial Herb

Cilantro, the fresh leaves of Coriandrum sativum, is a culinary herb with a global presence and a uniquely divisive flavor profile. At the heart of this sensory dichotomy lies a complex mixture of volatile organic compounds (VOCs), with (E)-2-dodecenal emerging as a key character-impact odorant.[1] This C12 unsaturated aldehyde is a major contributor to the herb's distinctive aroma, often described as green, waxy, and slightly fatty.[2] However, for a genetically predisposed segment of the population, (E)-2-dodecenal is the primary culprit behind the perception of a "soapy" or unpleasant taste.[3][4] This phenomenon is largely attributed to polymorphisms in the olfactory receptor gene OR6A2, which heightens sensitivity to certain aldehydes.[5][6][7]

Beyond its role in flavor chemistry, (E)-2-dodecenal has demonstrated significant biological activities, including anthelmintic and antileishmanial properties, making it a compelling subject for natural product research and drug discovery.[8][9] This guide will provide a thorough technical overview of (E)-2-dodecenal in cilantro, bridging the gap between its fundamental biochemistry and its potential applications.

Biosynthesis of (E)-2-Dodecenal in Cilantro: A Product of Lipid Metabolism

The formation of (E)-2-dodecenal and other related aldehydes in cilantro is intrinsically linked to the plant's lipid metabolism, specifically the enzymatic degradation of polyunsaturated fatty acids (PUFAs).[10] While the complete biosynthetic pathway has not been elucidated in its entirety specifically for cilantro, a general and well-accepted mechanism in plants involves the following key steps:

-

Release of Fatty Acids: Mechanical damage to the cilantro leaves, such as chopping or chewing, disrupts cell membranes and triggers the release of PUFAs, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), from membrane lipids by the action of lipases.

-

Lipoxygenase (LOX) Pathway: The released PUFAs are then oxygenated by lipoxygenase (LOX) enzymes. This step introduces a hydroperoxy group into the fatty acid chain, forming fatty acid hydroperoxides.

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxides are subsequently cleaved by hydroperoxide lyase (HPL) into smaller aldehydes and oxo-acids. The specific cleavage site determines the chain length of the resulting aldehyde.

-

Isomerization and Reduction: The initially formed aldehydes can undergo further enzymatic modifications, including isomerization to form more stable α,β-unsaturated aldehydes like (E)-2-dodecenal, and reduction to their corresponding alcohols by aldehyde reductases.[11]

Caption: Proposed biosynthetic pathway of (E)-2-dodecenal in cilantro.

Analytical Methodologies for the Quantification of (E)-2-Dodecenal

Accurate quantification of (E)-2-dodecenal in cilantro is crucial for quality control, flavor profiling, and research into its biological activities. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely adopted and highly effective technique for the analysis of volatile compounds in cilantro.[12][13][14]

Detailed Protocol: HS-SPME-GC-MS Analysis of (E)-2-Dodecenal in Fresh Cilantro Leaves

This protocol provides a step-by-step methodology for the extraction and quantification of (E)-2-dodecenal in fresh cilantro leaves.

Materials and Reagents:

-

Fresh cilantro leaves

-

Deionized water

-

Sodium chloride (NaCl), analytical grade

-

(E)-2-Dodecenal standard

-

Internal standard (e.g., 3-heptanone or other suitable compound not present in cilantro)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Wash fresh cilantro leaves thoroughly with deionized water and gently pat dry.

-

Homogenize a known weight of cilantro leaves (e.g., 1.0 g) with a specific volume of saturated NaCl solution (e.g., 5 mL) to inhibit enzymatic activity and improve volatile release.[15]

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.

-

-

GC-MS Analysis:

-

After extraction, immediately desorb the SPME fiber in the GC injection port, which is typically set at a high temperature (e.g., 250°C) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Use a temperature program to achieve optimal separation (e.g., initial temperature of 40°C for 2 minutes, ramp to 250°C at 5°C/minute, and hold for 5 minutes).

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

-

-

Quantification:

-

Identify (E)-2-dodecenal based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration of (E)-2-dodecenal using a calibration curve prepared with the (E)-2-dodecenal standard and the internal standard.

-

Caption: Experimental workflow for HS-SPME-GC-MS analysis of (E)-2-dodecenal.

Factors Influencing (E)-2-Dodecenal Concentration in Cilantro

The concentration of (E)-2-dodecenal in cilantro is not static and can be significantly influenced by a variety of pre-harvest and post-harvest factors.

Table 1: Factors Affecting (E)-2-Dodecenal Levels in Cilantro

| Factor | Effect on (E)-2-Dodecenal Concentration | References |

| Genetic Variation | Different cilantro genotypes exhibit varying levels of aliphatic aldehydes. | [16] |

| Drying | Air drying significantly reduces the percentage of (E)-2-dodecenal compared to fresh leaves. | [17][18] |

| Storage | Cold storage can lead to a decrease in (E)-2-dodecenal levels over time. | [15] |

| Irradiation | Gamma irradiation at doses up to 3 kGy has a minimal immediate effect, but levels may decrease during subsequent cold storage. | [6][15][19] |

| Light Spectrum | Growing cilantro under specific LED light spectra (e.g., red + green + blue) can enhance the concentration of key aromatic compounds, including (E)-2-decenal. While not directly measuring (E)-2-dodecenal, this suggests a broader impact on aldehyde biosynthesis. | [20] |

Biological Activities and Toxicological Profile

(E)-2-dodecenal has garnered attention for its notable biological activities, which extend beyond its sensory properties.

Pharmacological Potential

-

Anthelmintic Activity: (E)-2-dodecenal, also known as eryngial, has been identified as the main anthelmintic compound in Eryngium foetidum, a plant with a similar aroma to cilantro.[8][9]

-

Antileishmanial Activity: Studies have shown that (E)-2-dodecenal is an effective inhibitor of Leishmania donovani promastigotes and amastigotes in vitro, without demonstrating cytotoxicity to human macrophage cells.

-

Antibacterial Properties: As an aldehyde, (E)-2-dodecenal is expected to possess some level of antibacterial activity, a characteristic of many essential oil components.[21]

Toxicological and Safety Assessment

(E)-2-dodecenal is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[21][22][23]

Table 2: Summary of Toxicological Data for (E)-2-Dodecenal

| Endpoint | Result | Reference |

| Acute Oral Toxicity | LD50 (rat): >5 g/kg | [24] |

| Dermal Toxicity | LD50 (rabbit): 5000 mg/kg | [24] |

| Skin Irritation | Irritating to the skin. | [24] |

| Eye Irritation | Causes serious eye damage. | [25] |

| Genotoxicity | Not genotoxic. | [19] |

| Repeated Dose Toxicity | NOAEL = 200 mg/kg/day | [19] |

| ADI (Acceptable Daily Intake) | No safety concern at current levels of intake when used as a flavouring agent. | [21][23] |

Conclusion and Future Perspectives

(E)-2-dodecenal stands out as a molecule of significant interest in the study of cilantro. Its dual role as a key aroma compound with a genetically determined sensory perception and as a bioactive molecule with pharmacological potential makes it a rich subject for further investigation. For food scientists, a deeper understanding of the genetic and environmental factors that control its concentration can lead to the cultivation of cilantro varieties with tailored flavor profiles. For drug development professionals, the demonstrated antiprotozoal and anthelmintic activities of (E)-2-dodecenal warrant further exploration, potentially leading to the development of new therapeutic agents from a readily available natural source. The methodologies and data presented in this guide provide a solid foundation for future research aimed at unlocking the full potential of this fascinating aldehyde.

References

- Alves, M. J., et al. (2012). Quantitative Analysis of (E)-2-Dodecenal in Cilantro Leaves in Different Times of Drying. Planta Medica, 78(05), P_133.

- Chithra, V., & Leelamma, S. (1997). Hypolipidemic effect of coriander seeds (Coriandrum sativum): mechanism of action. Plant foods for human nutrition, 51(2), 167-172.

- Creative Proteomics. (2023). Aldehyde Compounds: Significance in Biological Systems and Environmental Impact.

- Coriander (Coriandrum sativum) Polyphenols and Their Nutraceutical Value against Obesity and Metabolic Syndrome. (2023). MDPI.

- (E)-2-dodecenal, 20407-84-5. The Good Scents Company.

- Eriksson, N., et al. (2012). A genetic variant near olfactory receptor genes influences cilantro preference. Flavour, 1(1), 22.

- Eyres, G. T., et al. (2005). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography-time-of-flight mass spectometry (GC x GC-TOFMS).

- Fan, X., & Sokorai, K. J. (2002). Changes in volatile compounds of γ-irradiated fresh cilantro leaves during cold storage. Journal of agricultural and food chemistry, 50(26), 7622-7626.

- FEMA. (n.d.). 2-DODECENAL.

- Ferreira, R. R., et al. (2012). Quantitative Analysis of (E)-2-Dodecenal in Cilantro Leaves in Different Times of Drying. Planta Medica, 78(05).

- INCHEM. (2006).

- James, L. T., et al. (2020). Growth Spectrum Complexity Dictates Aromatic Intensity in Coriander (Coriandrum sativum L.). Frontiers in Plant Science, 11, 638.

- Kielecka, M., et al. (2021). Coriandrum sativum L.—Effect of Multiple Drying Techniques on Volatile and Sensory Profile. Molecules, 26(4), 994.

- Mendonça, L. C., et al. (2014). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. Parasitology, 141(2), 269-278.

- Mouritsen, O. G. (2015). The science of taste. Flavour, 4(1), 1-10.

- National Center for Biotechnology Inform

- Perflavory. (n.d.). (E)-2-dodecenal, 20407-84-5.

- RIFM. (2022). RIFM fragrance ingredient safety assessment, 2-decenal, CAS registry number 3913-71-1. Food and Chemical Toxicology, 163, 112958.

- RIFM. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 4826-62-4. Food and Chemical Toxicology, 168, 113334.

- Quynh, C. T. T., et al. (2010). Influence of the isolation procedure on coriander leaf volatiles with some correlation to the enzymatic activity. Journal of agricultural and food chemistry, 58(3), 1793-1797.

- Robinson, R. D., et al. (2014). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. Parasitology, 141(2), 269-278.

- 23andMe. (n.d.). Cilantro Taste Aversion: Genetics and More.

- Synerzine. (2018). This compound, (E)-.

- USDA ARS. (2013).

- Wang, S., et al. (2022). Chemical Composition of Fresh Leaves Headspace Aroma and Essential Oils of Four Coriander Cultivars. Frontiers in Nutrition, 9, 846505.

- Zheljazkov, V. D., et al. (2014). Pharmacological activities of cilantro's aliphatic aldehydes against Leishmania donovani. Planta medica, 80(17), 1586-1590.

- Zheljazkov, V. D., et al. (2013). Nutrient uptake, biomass yield and quantitative analysis of aliphatic aldehydes in cilantro plants. Industrial Crops and Products, 44, 127-131.

- FooDB. (2010). Showing Compound this compound (FDB003013).

- Tufts University Health & Nutrition Letter. (2013). Cilantro Aversion Is Genetic.

- Xcode Life. (2021). How Genes Influence Your Preference For Cilantro.

- World Health Organization. (2006). Evaluation of certain food additives and contaminants: sixty-third report of the Joint FAO/WHO Expert Committee on Food Additives. WHO technical report series, (928), 1.

- Fan, X., & Sokorai, K. J. (2002). Changes in volatile compounds of γ-irradiated fresh cilantro leaves during cold storage. Journal of Agricultural and Food Chemistry, 50(26), 7622-7626.

- Li, R., et al. (2024). Characterization of volatile profile from different coriander (Coriandrum sativum L.) varieties via HS-SPME/GC-MS combined with E-nose analyzed by chemometrics. Food Chemistry, 457, 140128.

Sources

- 1. ijbcp.com [ijbcp.com]

- 2. 23andMe Raw Data Analysis for Cilantro Aversion Trait [xcode.life]

- 3. researchgate.net [researchgate.net]

- 4. Cilantro Taste Aversion: Genetics and More - 23andMe [23andme.com]

- 5. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 6. nutritionletter.tufts.edu [nutritionletter.tufts.edu]

- 7. DNA Genetic Testing For Health, Ancestry And More - 23andMe [blog.23andme.com]

- 8. researchgate.net [researchgate.net]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of the isolation procedure on coriander leaf volatiles with some correlation to the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of volatile profile from different coriander (Coriandrum sativum L.) varieties via HS-SPME/GC-MS combined with E-nose analyzed by chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. Hypolipidemic effect of coriander seeds (Coriandrum sativum): mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 20. Biosynthetic pathway for C6-aldehydes formation from linolenic acid in green leaves | Semantic Scholar [semanticscholar.org]

- 21. This compound | C12H22O | CID 5283361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. femaflavor.org [femaflavor.org]

- 23. JECFA Evaluations-2-DODECENAL- [inchem.org]

- 24. (E)-2-dodecenal, 20407-84-5 [thegoodscentscompany.com]

- 25. synerzine.com [synerzine.com]

A Technical Guide to the Biosynthesis of Aliphatic Aldehydes from Linoleic Acid: Elucidating the Pathway to 2-Dodecenal

Abstract

The oxidative metabolism of polyunsaturated fatty acids such as linoleic acid is a fundamental source of bioactive signaling molecules and volatile aroma compounds in a vast range of organisms. A key end-product, 2-dodecenal, is a C12 aldehyde recognized for its potent aroma and antimicrobial properties, with significant applications in the flavor, fragrance, and pharmaceutical industries. However, its direct biosynthetic origin from linoleic acid is not a straightforward cleavage process and represents a more complex biochemical puzzle than the canonical lipoxygenase (LOX) pathway might suggest. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the established enzymatic cascade involving lipoxygenase and hydroperoxide lyase (HPL) that processes linoleic acid. We will first meticulously detail this primary pathway, which results in C6 and C12 fragments, and critically analyze the structural discrepancy between the known C12 product and this compound. Subsequently, this guide will explore potential, less-characterized enzymatic modifications that could bridge this gap. By synthesizing established mechanisms with forward-looking hypotheses and providing robust, validated experimental protocols, this document serves as an authoritative resource for investigating and harnessing the intricate biochemistry of fatty acid fragmentation.

Part 1: The Canonical Lipoxygenase (LOX) Pathway: The Foundation of Linoleic Acid Fragmentation

The primary and most extensively characterized route for the enzymatic breakdown of linoleic acid in plants is the lipoxygenase (LOX) pathway, also known as the oxylipin pathway.[1] This cascade is typically initiated in response to tissue damage, such as mechanical wounding or pest attack, and is responsible for producing a variety of compounds, including the "green leaf volatiles" that create the characteristic scent of cut grass.[2][3] The pathway proceeds in two principal, enzyme-catalyzed steps.

Step 1: Regiospecific Dioxygenation by Lipoxygenase (LOX)

The inaugural step is the insertion of molecular oxygen into the linoleic acid backbone, a reaction catalyzed by lipoxygenase (LOX, EC 1.13.11.12), a family of non-heme iron-containing dioxygenases.[4][5] LOX enzymes exhibit high regio- and stereospecificity, acting on the cis,cis-1,4-pentadiene moiety of polyunsaturated fatty acids.[6] In the context of linoleic acid, LOX can introduce oxygen at either the C-9 or C-13 position, classifying them as 9-LOX or 13-LOX, respectively.

For the pathway relevant to C12 fragment generation, 13-LOX is the key initiating enzyme. It stereospecifically abstracts a hydrogen atom from C-11 and facilitates the antarafacial addition of O₂ at C-13.[6] This yields 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE) as the primary product.[7] The specificity of LOX isoforms can be influenced by factors such as pH; for instance, soybean lipoxygenase-1 favors the formation of the 13(S)-hydroperoxide, particularly at alkaline pH values.[6][8]

Step 2: C-C Bond Cleavage by Hydroperoxide Lyase (HPL)

The unstable 13-HPODE intermediate is immediately sequestered by the next enzyme in the cascade, hydroperoxide lyase (HPL, EC 4.1.2.92) . HPLs are specialized cytochrome P450 enzymes (CYP74B and CYP74C) that catalyze the homolytic cleavage of the C-C bond adjacent to the hydroperoxide group.[9][10]

Specifically, HPL acts on 13-HPODE to cleave the C12-C13 bond. This fragmentation results in two distinct molecules:

-

A six-carbon (C6) volatile aldehyde, hexanal , derived from the terminal end (C13-C18) of the fatty acid.[11]

-

A twelve-carbon (C12) ω-oxoacid, 12-oxo-9(Z)-dodecenoic acid , derived from the carboxyl end (C1-C12).[12][13][14]

This C12 oxoacid is a known precursor to traumatic acid, a plant wound-healing hormone.[11]

Diagram 1: The Canonical LOX/HPL Biosynthetic Pathway

The following diagram illustrates the established two-step enzymatic conversion of linoleic acid into hexanal and 12-oxo-9(Z)-dodecenoic acid.

Sources

- 1. The Hydroperoxide Lyase Branch of the Oxylipin Pathway and Green Leaf Volatiles in Plant/Insect Interaction | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Do specific linoleate 13-lipoxygenases initiate beta-oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. 12-oxo-9Z-dodecenoic acid | C12H20O3 | CID 9548789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

Introduction: The Significance of trans-2-Dodecenal

An In-depth Technical Guide to the Chemical Synthesis of trans-2-Dodecenal

trans-2-Dodecenal (C₁₂H₂₂O) is a long-chain, α,β-unsaturated aldehyde renowned for its potent and characteristic aroma profile, often described as intensely fatty, waxy, and citrusy with notes of mandarin orange.[1] This organoleptic profile makes it a highly valued ingredient in the flavor and fragrance industries, where it is used to impart fresh, citrus notes to perfumes, cosmetics, and soaps, as well as to build complex flavor profiles in foods and beverages, particularly for orange and tangerine notes.[1][2]

Beyond its sensory applications, trans-2-dodecenal has garnered attention for its biological activity, including potential antimicrobial and insect-repellent properties.[2][] As a naturally occurring compound found in sources like citrus oils and coriander, its synthesis is a topic of significant interest for ensuring a consistent and high-purity supply for commercial and research applications.[1]

This guide provides an in-depth exploration of the primary chemical strategies for the synthesis of trans-2-dodecenal, designed for researchers and drug development professionals. We will move beyond simple procedural outlines to dissect the causality behind methodological choices, ensuring each described pathway is a self-validating system grounded in established chemical principles.

Strategic Overview of Synthetic Pathways

The construction of trans-2-dodecenal fundamentally involves the formation of a carbon-carbon double bond between the C2 and C3 positions with a specific (E)-stereochemistry. The most logical and industrially relevant strategies rely on olefination reactions or aldol condensations, which build the 12-carbon backbone from smaller, readily available precursors. A critical preliminary step in many of these routes is the synthesis of the requisite aldehyde starting materials, typically via the oxidation of their corresponding primary alcohols.

Below is a conceptual workflow outlining the main synthetic approaches discussed in this guide.

Caption: Primary retrosynthetic pathways to trans-2-dodecenal.

Part 1: Precursor Synthesis via Alcohol Oxidation

The quality and availability of the aldehyde precursors are paramount to the success of subsequent olefination or condensation reactions. Decanal (C₁₀H₂₀O) is a key starting material for several routes to trans-2-dodecenal. While commercially available, its synthesis from the more stable and less expensive decan-1-ol is a common and instructive preliminary step. The Swern oxidation is a classic, metal-free method that provides a mild and efficient conversion of primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.[4][5]

Mechanism of the Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures (typically -78 °C).[5] This forms a highly reactive electrophilic sulfur species, the chlorosulfonium salt. The alcohol then adds to this intermediate, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), facilitates an intramolecular elimination reaction via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[4][6]

Caption: Mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation of Decan-1-ol

This protocol is a representative procedure for the synthesis of decanal.

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |

| Oxalyl Chloride | 1.5 mL (17.8 mmol) | 1.5 | DMSO Activator |

| Dichloromethane (DCM) | 50 mL + 10 mL + 10 mL | - | Solvent |

| Dimethyl Sulfoxide (DMSO) | 2.5 mL (35.5 mmol) | 3.0 | Oxidant |

| Decan-1-ol | 2.0 g (12.6 mmol) | 1.0 | Substrate |

| Triethylamine (Et₃N) | 8.8 mL (63.2 mmol) | 5.0 | Base |

| Temperature | -78 °C (dry ice/acetone) | - | Control Reactivity |

| Reaction Time | ~1.5 hours | - | - |

Step-by-Step Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet is charged with oxalyl chloride and 50 mL of anhydrous DCM. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

DMSO Addition: A solution of DMSO in 10 mL of anhydrous DCM is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C. Vigorous gas evolution (CO, CO₂) will be observed. The solution is stirred for an additional 10 minutes after addition is complete.

-

Alcohol Addition: A solution of decan-1-ol in 10 mL of anhydrous DCM is added dropwise over 20 minutes, ensuring the internal temperature does not rise above -65 °C. The mixture is stirred for 30 minutes at -78 °C.

-

Base Addition: Triethylamine is added dropwise over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.

-

Workup: The cooling bath is removed, and the reaction is allowed to warm to room temperature. 50 mL of water is added, and the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM (2x25 mL).

-

Purification: The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The solution is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude decanal. The product can be further purified by vacuum distillation if necessary.

Part 2: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is one of the most reliable and powerful methods for the stereocontrolled synthesis of alkenes, particularly for producing the (E)-isomer.[7] It is an advancement over the classical Wittig reaction, offering significant advantages such as the use of more nucleophilic phosphonate carbanions and a simpler workup, as the dialkyl phosphate byproduct is water-soluble and easily removed by extraction.[7][8] For the synthesis of trans-2-dodecenal, the HWE reaction provides a highly efficient and stereoselective route.

Mechanism and Stereochemical Control

The reaction begins with the deprotonation of a phosphonate ester using a base (e.g., NaH, K₂CO₃) to generate a stabilized phosphonate carbanion.[9] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde (decanal). The resulting betaine intermediate rapidly cyclizes to form an oxaphosphetane. The key to the (E)-selectivity lies in thermodynamic control; the transition state leading to the trans-alkene is sterically favored and lower in energy.[9] Subsequent elimination of the oxaphosphetane yields the (E)-alkene and a water-soluble phosphate salt.

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Experimental Protocol: HWE Synthesis of trans-2-Dodecenal

This protocol describes the reaction between decanal and a suitable phosphonate reagent.

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |

| Sodium Hydride (60% in oil) | 0.48 g (12.0 mmol) | 1.2 | Base |

| Tetrahydrofuran (THF) | 50 mL | - | Anhydrous Solvent |

| Triethyl phosphonoacetate | 2.69 g (12.0 mmol) | 1.2 | Phosphonate Reagent |

| Decanal | 1.56 g (10.0 mmol) | 1.0 | Aldehyde Substrate |

| Temperature | 0 °C to RT | - | Control Reaction |

| Reaction Time | 4-6 hours | - | - |

Step-by-Step Methodology:

-

Setup: A flame-dried round-bottom flask is charged with sodium hydride under a nitrogen atmosphere. The mineral oil is removed by washing with anhydrous hexanes, and the NaH is suspended in 30 mL of anhydrous THF. The suspension is cooled to 0 °C.

-

Ylide Formation: Triethyl phosphonoacetate is added dropwise to the stirred NaH suspension. The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

-

Aldehyde Addition: The reaction mixture is re-cooled to 0 °C, and a solution of decanal in 20 mL of anhydrous THF is added dropwise.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure trans-2-dodecenal.

Part 3: Aldol Condensation

The aldol condensation is a cornerstone of C-C bond formation in organic synthesis.[10] A crossed (or mixed) aldol condensation between two different aldehydes—in this case, decanal and acetaldehyde—can be used to construct the trans-2-dodecenal backbone.[11] This reaction relies on the formation of an enolate from one aldehyde, which then acts as a nucleophile, attacking the carbonyl of the second aldehyde.

Mechanism and Control

Under basic conditions, a catalytic amount of hydroxide deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of decanal. The resulting β-hydroxy aldehyde intermediate (aldol adduct) readily undergoes base-catalyzed dehydration (elimination of water) to form the thermodynamically stable, conjugated α,β-unsaturated aldehyde product.[10] To favor the desired crossed product, reaction conditions can be optimized, for instance, by slowly adding acetaldehyde to an excess of decanal and base.

Caption: Base-catalyzed crossed Aldol Condensation pathway.

Experimental Protocol: Aldol Synthesis of trans-2-Dodecenal

This protocol is a representative procedure for the crossed aldol condensation.

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |

| Decanal | 3.12 g (20.0 mmol) | 2.0 | Electrophile |

| Ethanol | 40 mL | - | Solvent |

| Sodium Hydroxide (10% aq.) | 5 mL | Catalytic | Base |

| Acetaldehyde | 0.44 g (10.0 mmol) | 1.0 | Nucleophile Precursor |

| Temperature | Room Temperature | - | - |

| Reaction Time | 12-24 hours | - | - |

Step-by-Step Methodology:

-

Setup: A round-bottom flask is charged with decanal, ethanol, and the 10% aqueous sodium hydroxide solution. The mixture is stirred vigorously at room temperature.

-

Acetaldehyde Addition: Acetaldehyde is added dropwise or in small portions to the reaction mixture over a period of 1 hour. This controlled addition minimizes the self-condensation of acetaldehyde.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by GC or TLC until the starting material is consumed.

-

Workup: The reaction mixture is neutralized with dilute HCl. The bulk of the ethanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified via vacuum distillation or column chromatography to isolate trans-2-dodecenal.

Part 4: Purification and Characterization

Independent of the synthetic route employed, the crude product requires purification and rigorous characterization to confirm its identity, purity, and isomeric integrity.

-

Purification: Flash column chromatography on silica gel is the most common laboratory-scale method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. For larger scales, vacuum distillation is a viable alternative.[2]

-

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (182.30 g/mol ) and provides an initial assessment of purity and isomeric ratio (trans vs. cis).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides the definitive structural proof. Key signals include the aldehyde proton (~9.5 ppm, doublet), and the vinyl protons (~6.8 ppm and ~6.1 ppm), whose coupling constant (J ≈ 16 Hz) is characteristic of a trans double bond.

-

¹³C NMR: Shows characteristic peaks for the carbonyl carbon (~194 ppm) and the two sp² carbons of the double bond (~158 ppm and ~133 ppm).

-

-

Infrared (IR) Spectroscopy: Displays strong characteristic absorptions for the C=O stretch of the conjugated aldehyde (~1690 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).

-

Conclusion

The synthesis of trans-2-dodecenal can be accomplished through several robust and well-established organic reactions. The Horner-Wadsworth-Emmons olefination stands out as the premier method for laboratory and industrial synthesis due to its high yield, operational simplicity, and, most importantly, its excellent stereocontrol, which reliably delivers the desired (E)-isomer.[7] The Aldol Condensation offers a classic, atom-economical approach, though it may require more careful optimization to control selectivity and minimize side products.[10] Precursor synthesis via methods like the Swern Oxidation provides a reliable pathway to the necessary starting aldehydes from inexpensive alcohols.[5] The choice of synthetic route will ultimately depend on factors such as scale, required purity, available starting materials, and stereochemical requirements.

References

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

-

El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]

- Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.

- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.

-

Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. (2007). The Journal of Organic Chemistry. [Link]

-

Swern oxidation. (2023). Chemistry LibreTexts. [Link]

- Trans-2-Dodecen-1-al. (n.d.). MedchemExpress.

-

Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry.

- Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry.

-

preparation of horner-wadsworth-emmons reagent. (n.d.). Organic Syntheses. [Link]

- Swern Oxidation. (n.d.). Organic Chemistry Portal.

-

Efficient dehydrogenation of dodecanol to dodecanal in a continuous fixed bed reactor over supported Cu catalyst. (2024). ResearchGate. [Link]

- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.

-

Efficient dehydrogenation of dodecanol to dodecanal in a continuous fixed bed reactor over supported Cu catalyst. (2024). ResearchGate. [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Swern Oxidation. (n.d.). Alfa Chemistry.

- Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis.

- Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal.

- 2-DODECENAL (HIGH TRANS). (n.d.). BOC Sciences.

- TRANS-2-DODECENAL CAS 20407-84-5 WIKI. (n.d.). LookChem.

- trans-2-Dodecenal. (n.d.). Sigma-Aldrich.

- TRANS-2-DODECENAL. (n.d.). Ventos.

-

Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. (2021). ChemRxiv. [Link]

- The Catalytic Oxidation of Organic Compounds. (n.d.).

- Mixed (crossed) aldol condensation. (n.d.). Khan Academy.

-

PTC Oxidation of Alcohols: Design of Experiments. (2014). ResearchGate. [Link]

- Retro-aldol and retrosynthesis. (n.d.). Khan Academy.

-

Molecule of the month: trans-2-dodecenal. (2019). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. trans -2-Dodecenal = 93 , stabilized, FCC, FG 20407-84-5 [sigmaaldrich.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Khan Academy [khanacademy.org]

- 12. This compound | C12H22O | CID 5283361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Dodecenal

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Dodecenal

Introduction

This compound, particularly in its (E)-isomer form (trans-2-Dodecenal), is a long-chain α,β-unsaturated aldehyde that holds significant importance across various scientific and industrial domains.[1][2] As a naturally occurring compound, it is a key aroma constituent in a variety of plants, most notably coriander (Coriandrum sativum), contributing to its characteristic scent.[3] Its distinct fatty, green, and citrus-like aroma profile has led to its widespread application as a flavoring agent and fragrance ingredient in the food, beverage, and personal care industries.[2][4][5]

Beyond its sensory properties, the conjugated system of the aldehyde and the carbon-carbon double bond imparts unique chemical reactivity, making it a subject of interest in synthetic chemistry and a molecule with documented biological activities, including antimicrobial and anthelmintic effects.[1][3][6] This guide provides a comprehensive technical overview of the core physical, chemical, and spectroscopic properties of this compound, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.

Part 1: Physicochemical and Molecular Properties

The fundamental identity and behavior of this compound are defined by its molecular structure and resulting physical properties. It is a C12 fatty aldehyde characterized by a double bond between the second and third carbon atoms.[1] The (E)-isomer is the most common and commercially significant form.

Core Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | (E)-dodec-2-enal | [1] |

| Molecular Formula | C₁₂H₂₂O | [1][7] |

| Molecular Weight | 182.30 g/mol | [1][5] |

| CAS Number | 20407-84-5 ((E)-isomer); 4826-62-4 (isomer mixture) | [1][2][4] |

| Appearance | Colorless to pale yellow clear liquid | [6] |

| Odor Profile | Fatty, waxy, with green, citrus (mandarin orange), and herbal (cilantro) notes | [4][8] |

| Boiling Point | ~272 °C at 760 mmHg; 73-74 °C at 0.5 mmHg | [1][5] |

| Density | 0.839 - 0.849 g/cm³ @ 25 °C | [1] |

| Refractive Index | 1.452 - 1.460 @ 20 °C | [1] |

| Solubility | Insoluble in water; Soluble in most fixed oils and alcohol | [1][4][8] |

| LogP (Octanol/Water) | 3.88 - 4.51 | [1][9] |

| Flash Point | ~93 - 129 °C | [7][10] |

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. The key spectral features are dictated by its α,β-unsaturated aldehyde functionality.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹ . The conjugation with the C=C double bond lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).

-

C=C Stretch (Alkene): A medium intensity band appears around 1620-1640 cm⁻¹ .

-

Aldehydic C-H Stretch: Two characteristic medium peaks are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

=C-H Bend (trans-Alkene): A strong absorption is expected around 960-980 cm⁻¹ , which is highly characteristic of the trans-configuration of the double bond.

-

Aliphatic C-H Stretch: Strong bands will be present in the 2850-2960 cm⁻¹ region from the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework.[11]

-

¹H NMR:

-

Aldehyde Proton (-CHO): The most downfield signal, a doublet, appears around δ 9.5 ppm . It is split by the adjacent vinyl proton.

-

Vinyl Protons (-CH=CH-): These two protons appear in the δ 6.1-7.1 ppm region. The proton alpha to the carbonyl (Cα-H) is further downfield and appears as a doublet of doublets. The proton beta to the carbonyl (Cβ-H) appears as a multiplet. The large coupling constant (J ≈ 15-16 Hz) between them confirms the (E)- (trans) stereochemistry.

-

Allylic Protons (-CH₂-CH=): The methylene group adjacent to the double bond shows a signal around δ 2.2 ppm .

-

Alkyl Chain Protons: The remaining methylene groups of the long alkyl chain produce overlapping signals in the δ 1.2-1.6 ppm region.

-

Terminal Methyl Proton (-CH₃): A triplet appears furthest upfield, around δ 0.9 ppm .

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded, appearing around δ 193-195 ppm .

-

Alkene Carbons (-CH=CH-): The two sp² carbons will have signals in the δ 130-160 ppm range.

-

Alkyl Chain Carbons: The sp³ carbons of the long chain will appear in the δ 14-35 ppm region.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The parent peak will be observed at an m/z ratio corresponding to the molecular weight, 182.30 .

-

Fragmentation: Common fragmentation patterns for aldehydes include the loss of H• (M-1), loss of the CHO group (M-29), and McLafferty rearrangement. The long alkyl chain will also produce a series of fragment ions separated by 14 Da (-CH₂-).

Part 3: Chemical Reactivity and Synthesis

Reactivity Profile

The chemical behavior of this compound is dominated by the electrophilic nature of its conjugated system.[3] The aldehyde group and the β-carbon are both susceptible to nucleophilic attack.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-dodecenoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Reduction:

-

Selective Aldehyde Reduction: Reagents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol (2-dodecen-1-ol) while leaving the C=C double bond intact.

-

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni) will reduce both the aldehyde and the double bond to yield the saturated alcohol, dodecanol.

-

-

1,2-Addition (Direct Addition): Strong, hard nucleophiles such as Grignard reagents or organolithium compounds will preferentially attack the electrophilic carbonyl carbon.

-

1,4-Addition (Michael or Conjugate Addition): Softer nucleophiles (e.g., cyanides, amines, thiols, and enolates) will preferentially attack the β-carbon of the conjugated system. This is a crucial reaction pathway in both synthetic chemistry and biological interactions.[3]

Caption: Key reaction pathways of this compound.

General Synthesis Workflow

A common and industrially viable method for synthesizing α,β-unsaturated aldehydes like this compound is the aldol condensation . This typically involves the base-catalyzed reaction of a ten-carbon aldehyde (decanal) with acetaldehyde, followed by dehydration.

Caption: General workflow for the synthesis of this compound.

Part 4: Applications and Industrial Significance

This compound is a versatile molecule with established applications:

-

Flavor and Fragrance: It is a widely used ingredient to impart citrus (specifically orange and tangerine), waxy, and herbal notes in beverages, confectionery, soaps, detergents, and perfumes.[4][5][12][8]

-

Agrochemicals: It has been investigated for its properties as a natural insect repellent.[2]

-

Biomedical Research: Due to its antimicrobial activity against various bacteria and fungi, it serves as a lead compound in the development of new therapeutic agents.[1][6][] Its anthelmintic properties have also been documented.[1][3]

Part 5: Safety, Handling, and Toxicology

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Eye Irritation: Causes serious eye irritation (H319).[14][15]

-

Skin Sensitization: May cause an allergic skin reaction (H317).[15]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[15]

Handling and Storage Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[10][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) at refrigerated temperatures (below 4°C) is recommended.[10][15]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][17]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation or a rash occurs, seek medical attention.[10][17]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[10][17]

Part 6: Representative Experimental Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

This protocol describes a general method for analyzing the purity and determining the isomeric ratio (cis/trans) of a this compound sample.

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the this compound sample in a high-purity solvent like hexane or dichloromethane.

-

Perform a serial dilution to create a working sample of approximately 10 ppm.

-

-

GC-MS Instrument Setup (Typical Conditions):

-

GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Interface: Set transfer line temperature to 280 °C.

-

MS Ion Source: Electron Ionization (EI) at 70 eV, set to 230 °C.

-

MS Quadrupole: Set to 150 °C.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data.

-

Identify the peaks corresponding to (E)-2-Dodecenal and (Z)-2-Dodecenal based on their retention times. The (E)-isomer typically elutes slightly later.

-

Confirm peak identity by comparing the acquired mass spectra with a reference library (e.g., NIST).

-

Calculate the relative percentage of each isomer and any impurities by integrating the peak areas in the total ion chromatogram (TIC).

-

Conclusion

This compound is a multifaceted aldehyde whose properties are of great interest to both academic and industrial scientists. Its distinct sensory profile makes it a valuable component in flavors and fragrances, while its conjugated chemical structure provides a platform for synthetic transformations and is the basis for its notable biological activities. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective and safe application in research, development, and commercial products.

References

-

PubChem. This compound | C12H22O | CID 5283361. Available from: [Link]

-

Scent.vn. This compound (CAS 4826-62-4): Odor profile, Properties, & IFRA compliance. Available from: [Link]

-

The Good Scents Company. This compound, 4826-62-4. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - trans-2-Dodecenal, 90-96% (gc). Available from: [Link]

-

Synerzine. This compound, (E)- Safety Data Sheet. Available from: [Link], (E)-.pdf

-

LookChem. TRANS-2-DODECENAL 20407-84-5 wiki. Available from: [Link]

-

Chemsrc. This compound | CAS#:4826-62-4. Available from: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 4826-62-4). Available from: [Link]

-

M&U International. MATERIAL SAFETY DATA SHEET TRANS- this compound. Available from: [Link]

-

PCW. TRANS 2 DODECENAL Technical Data Sheet. Available from: [Link]

-

Wikipedia. 2-Decenal. Available from: [Link]

-

UL Prospector. This compound (High trans) FCC, No Antioxidant (3561). Available from: [Link]

-

The Good Scents Company. 2-decenal, 3913-71-1. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7. Available from: [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available from: [Link]

Sources

- 1. This compound | C12H22O | CID 5283361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 82107-89-9 | Benchchem [benchchem.com]

- 4. scent.vn [scent.vn]

- 5. Trans 2 Dodecenal Manufacturer & Suppliers |ELAROMA-T2DAL - Elchemy [elchemy.com]

- 6. CAS 20407-84-5: (E)-2-Dodecenal | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS#:4826-62-4 | Chemsrc [chemsrc.com]

- 8. ulprospector.com [ulprospector.com]

- 9. This compound (CAS 4826-62-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. This compound, 4826-62-4 [thegoodscentscompany.com]

- 14. mu-intel.com [mu-intel.com]

- 15. directpcw.com [directpcw.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. synerzine.com [synerzine.com]

Introduction: The Chemical and Biological Profile of (E)-2-Dodecenal

An In-depth Technical Guide to (E)-2-Dodecenal as a Secondary Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract: (E)-2-dodecenal, a C12 α,β-unsaturated aldehyde, is a significant secondary metabolite found in various plant species, contributing to their characteristic aroma and defense mechanisms. This technical guide provides a comprehensive overview of (E)-2-dodecenal, covering its biosynthesis, ecological roles, multifaceted biological activities, and analytical methodologies. We delve into its potent antimicrobial and anthelmintic properties, its function in plant stress response, and its potential applications in pharmacology and agriculture. This document is intended to serve as a foundational resource for researchers exploring the chemical ecology and therapeutic potential of this versatile plant-derived compound.

(E)-2-dodecenal, also known as trans-2-dodecenal or eryngial, is a long-chain fatty aldehyde with the molecular formula C₁₂H₂₂O[1]. As a secondary metabolite, it is not directly involved in the primary growth and development of plants but plays a crucial role in their interaction with the environment[2]. Its structure, featuring a 12-carbon backbone with a trans-configured double bond between the second and third carbons and a terminal aldehyde group, is key to its reactivity and diverse biological functions[3][4].

The α,β-unsaturated aldehyde moiety makes (E)-2-dodecenal an electrophilic molecule, capable of reacting with various nucleophiles like the amino groups of proteins, which underpins many of its biological effects[5][6]. This compound is recognized for its potent, often pungent, aroma, described as citrusy, waxy, and mandarin-like at high dilutions, and is a key contributor to the scent of plants like coriander (Coriandrum sativum) and culantro (Eryngium foetidum)[3][7][8].

Biosynthesis and Occurrence in the Plant Kingdom

(E)-2-dodecenal is a product of lipid metabolism. It is classified as a fatty aldehyde, deriving from the oxidation of an allylic methyl group of (E)-2-dodecene[1]. While the specific enzymatic steps for C12 aldehydes are not as extensively characterized as for C6 green leaf volatiles, the general pathway involves the enzymatic isomerization of a (Z)-3-enal to a more stable (E)-2-enal configuration, a process catalyzed by enzymes like (Z)-3:(E)-2-hexenal isomerases in other plant species[9]. This suggests a similar enzymatic process likely exists for the C12 analogue.

The production of (E)-2-dodecenal can be influenced by various factors, including the specific plant tissue, developmental stage, and environmental stressors[3]. For instance, its concentration has been observed to increase significantly in the roots of Citrus aurantium under salt stress, suggesting a role in the plant's abiotic stress response[3].

Key Plant Sources:

-

Eryngium foetidum (Culantro): A major component of its essential oil and identified as its primary anthelmintic compound[3][10][11].

-

Coriandrum sativum (Coriander/Cilantro): A key aroma compound found in the leaves and seeds[3][7][12]. The concentration of (E)-2-dodecenal is highest in fresh leaves and decreases with drying[12].

-

Galagania fragrantissima : The essential oil is dominated by (E)-2-dodecenal (up to 83.6%), which is responsible for its potent antimicrobial activity[5].

-

Citrus limon (Lemon): Has been detected in lemons, contributing to their complex aroma profile[2][3].

Bioactivity and Ecological Significance

The chemical structure of (E)-2-dodecenal endows it with a broad spectrum of biological activities, making it a powerful agent in plant defense and a compound of interest for therapeutic applications.

Antimicrobial and Antifungal Activity

(E)-2-dodecenal exhibits potent activity against a wide range of microorganisms. Its mechanism is primarily attributed to its hydrophobic alkyl chain, which facilitates interaction with and disruption of the microbial cell membrane, and the reactive aldehyde group that can interfere with cellular proteins and nucleic acids[5].

-

Gram-Positive Bacteria: It has shown strong efficacy against bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA)[3][5]. The essential oil of Galagania fragrantissima, rich in (E)-2-dodecenal, was highly active against MRSA with MIC and MBC values of 39.1 µg/mL and 78.2 µg/mL, respectively[5].

-

Gram-Negative Bacteria: It is also effective against Gram-negative bacteria. For example, it inhibited Salmonella choleraesuis with an IC₅₀ of 6.25 µg/mL[5]. Research indicates that for (2E)-alkenals, the C12 chain length of dodecenal is particularly effective against this pathogen[3].

-

Fungi and Yeasts: Studies have highlighted its activity against Saccharomyces cerevisiae[13]. Microscopic observation of Candida tropicalis exposed to (E)-2-dodecenal revealed severe structural damage, including cell destruction and cytoplasm leakage[13][14].

| Microorganism | Activity Type | Concentration (µg/mL) | Reference |

| MRSA NCTC 10442 | MIC / MBC | 39.1 / 78.2 | [5] |

| Salmonella choleraesuis | IC₅₀ | 6.25 | [5] |

| Staphylococcus aureus | MIC / MBC | 105 | [3] |

| Proteus vulgaris | MIC | 257 | [14] |

| Escherichia coli | MIC | >500 (in one study) | [5] |

Anthelmintic Properties

One of the most significant reported activities of (E)-2-dodecenal is its potent anthelmintic effect. Bioassay-driven fractionation of Eryngium foetidum extracts identified trans-2-dodecenal as the main compound responsible for killing infective third-stage larvae of Strongyloides stercoralis[10][11]. In a comparative in vitro study, (E)-2-dodecenal was found to be significantly more potent than the commercial anthelmintic drug ivermectin at 24 hours, although their efficacy was comparable at 48 hours[10][11].

Plant Defense and Insect Repellency

(E)-2-alkenals are common components of the defensive secretions of various heteropteran insects, where they function to repel predators[15]. The presence of (E)-2-dodecenal in plants likely serves a similar purpose, acting as a feeding deterrent or repellent to herbivores and insects. Its role as an alarm pheromone analog has also been noted, showing high binding affinity to odorant binding proteins in the brown marmorated stink bug (Halyomorpha halys)[].

Pharmacological Potential

Beyond its antimicrobial and antiparasitic effects, (E)-2-dodecenal has been investigated for other therapeutic properties.

-

Anti-inflammatory Activity: The essential oil of Galagania fragrantissima, dominated by (E)-2-dodecenal, exhibits anti-inflammatory activity by strongly inhibiting the 5-lipoxygenase (5-LOX) enzyme, which is involved in the production of inflammatory leukotrienes[5].

-

Neuronal Channel Modulation: (E)-2-dodecenal has been identified as a potent activator of KCNQ neuronal voltage-gated potassium channels[3]. Dysfunction of these channels is linked to severe epileptic encephalopathies, suggesting a potential avenue for neurological drug discovery[3].

Analytical Protocols for Research

Accurate extraction and quantification are critical for studying (E)-2-dodecenal in plant matrices. The following section outlines a standard workflow.

Extraction from Plant Tissue

Hydro-distillation is a common and effective method for extracting (E)-2-dodecenal and other volatile compounds from plant material.

Step-by-Step Protocol:

-

Sample Preparation: Collect fresh plant tissue (e.g., leaves, roots). For quantitative analysis, record the fresh weight. The tissue may be used fresh or after drying, though drying can reduce (E)-2-dodecenal content[12].

-

Apparatus Setup: Set up a Clevenger-type apparatus for hydro-distillation.

-

Distillation: Place a known mass of the plant material (e.g., 50-100 g) into the distillation flask with a sufficient volume of distilled water.

-

Heating: Heat the flask to boiling. The steam and volatilized essential oils will rise, condense, and be collected in the graduated collection tube of the Clevenger apparatus.

-

Duration: Continue the distillation for a set period (e.g., 3-4 hours) to ensure complete extraction of the essential oil.

-

Collection: After cooling, carefully collect the separated oil phase. Dry the oil over anhydrous sodium sulfate to remove residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation prior to analysis.

Quantification and Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like (E)-2-dodecenal.

Methodology:

-